3-Bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole 3-Bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20480296
InChI: InChI=1S/C16H13BrClNO2/c1-10-2-3-11(15-9-16(17)19-21-15)8-14(10)20-13-6-4-12(18)5-7-13/h2-8,15H,9H2,1H3
SMILES:
Molecular Formula: C16H13BrClNO2
Molecular Weight: 366.63 g/mol

3-Bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole

CAS No.:

Cat. No.: VC20480296

Molecular Formula: C16H13BrClNO2

Molecular Weight: 366.63 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole -

Specification

Molecular Formula C16H13BrClNO2
Molecular Weight 366.63 g/mol
IUPAC Name 3-bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydro-1,2-oxazole
Standard InChI InChI=1S/C16H13BrClNO2/c1-10-2-3-11(15-9-16(17)19-21-15)8-14(10)20-13-6-4-12(18)5-7-13/h2-8,15H,9H2,1H3
Standard InChI Key OBLJAFGZXSWEBJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C2CC(=NO2)Br)OC3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

The compound’s core consists of a 4,5-dihydroisoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom. The ring is substituted at position 3 with a bromine atom and at position 5 with a 3-(4-chlorophenoxy)-4-methylphenyl group. The phenyl substituent introduces steric bulk and electronic effects, with the 4-chlorophenoxy moiety enhancing lipophilicity and potential bioactivity . The dihydroisoxazole scaffold is partially saturated, reducing ring strain compared to fully aromatic isoxazoles, which may improve synthetic accessibility and stability .

Systematic Nomenclature

Following IUPAC conventions, the compound is named systematically as 3-bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole. Key descriptors include:

  • 3-bromo: Indicates bromine substitution at position 3 of the dihydroisoxazole ring.

  • 5-[3-(4-chlorophenoxy)-4-methylphenyl]: Specifies the aryl group at position 5, comprising a 4-methylphenyl ring linked via an oxygen atom to a 4-chlorophenyl group.

Synthesis and Manufacturing

Synthetic Routes

While direct literature on the synthesis of 3-bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole is limited, analogous methods for related dihydroisoxazoles provide actionable insights. A patent by WO2006038657A1 details the synthesis of 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole via reaction of dibromoformoxime with 2-methylpropene in the presence of a base . Adapting this approach, the target compound could hypothetically be synthesized through:

  • Formation of the Dihydroisoxazole Core:

    • Reaction of a brominated formoxime derivative with an appropriately substituted alkene. For example, dibromoformoxime (Br2C=NOH\text{Br}_2\text{C=NOH}) could undergo [3+2] cycloaddition with a styrene derivative bearing the 3-(4-chlorophenoxy)-4-methylphenyl group.

    • Base catalysts such as sodium hydroxide or potassium carbonate facilitate deprotonation and cyclization .

  • Optimization of Reaction Conditions:

    • Temperature: Mild conditions (0–20°C) prevent side reactions, as seen in analogous syntheses .

    • Solvent: Polar aprotic solvents like methyl isobutyl ketone or ethers enhance yield by stabilizing intermediates .

Table 1: Hypothetical Synthesis Conditions

ParameterValue/Range
Starting MaterialDibromoformoxime
Alkene3-(4-Chlorophenoxy)-4-methylstyrene
BaseK2_2CO3_3
SolventMethyl isobutyl ketone
Temperature0–20°C
Reaction Time3–10 hours
Yield (Hypothetical)85–91%

Challenges in Synthesis

  • Steric Hindrance: The bulky 3-(4-chlorophenoxy)-4-methylphenyl group may slow cycloaddition kinetics, necessitating extended reaction times.

  • Regioselectivity: Ensuring bromine incorporation at position 3 requires precise control over reaction stoichiometry and transition states .

Physicochemical Properties

Molecular and Thermal Characteristics

The compound’s molecular weight (366.64 g/mol) and halogen content (Br, Cl) suggest moderate polarity, making it soluble in organic solvents like dichloromethane or ethyl acetate. Key properties inferred from analogs include:

  • Melting Point: Estimated 80–100°C, based on brominated dihydroisoxazoles .

  • Boiling Point: Likely decomposes before boiling due to thermal instability of the dihydroisoxazole ring .

  • LogP: Predicted ~3.5 (moderately lipophilic), facilitating membrane penetration in biological systems .

Spectroscopic Data

While experimental spectra are unavailable, computational models predict:

  • IR Spectroscopy: Strong absorption at 1650–1700 cm1^{-1} (C=N stretch) and 750 cm1^{-1} (C-Br stretch) .

  • NMR:

    • 1H^1\text{H}: δ 2.3 ppm (s, 3H, methyl), δ 4.1–4.3 ppm (m, 2H, dihydroisoxazole CH2_2), δ 6.8–7.4 ppm (m, 7H, aromatic).

    • 13C^{13}\text{C}: δ 25.5 ppm (CH3_3), δ 60–70 ppm (dihydroisoxazole CH2_2), δ 115–150 ppm (aromatic carbons) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Dihydroisoxazoles are key intermediates in drugs targeting inflammation and CNS disorders. The bromine atom in this compound offers a handle for further functionalization via Suzuki coupling or nucleophilic substitution, enabling access to bioactive molecules . For example, analogous compounds have been used in synthesizing kinase inhibitors and antimicrobial agents .

Agrochemical Development

Chlorophenoxy groups are prevalent in herbicides (e.g., 2,4-D). This compound’s hybrid structure could serve as a precursor to novel herbicides or fungicides, leveraging the electron-withdrawing effects of bromine and chlorine to enhance reactivity .

Recent Research and Future Directions

Advances in Heterocyclic Synthesis

Recent work by Narayana et al. on dihydroisoxazole derivatives highlights innovations in regioselective bromination and catalytic cycloadditions . Applying these methods could streamline the synthesis of the target compound.

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